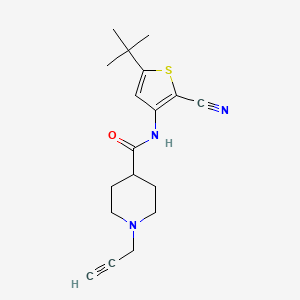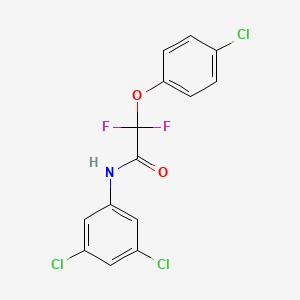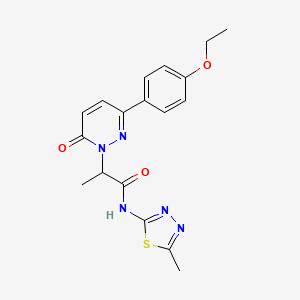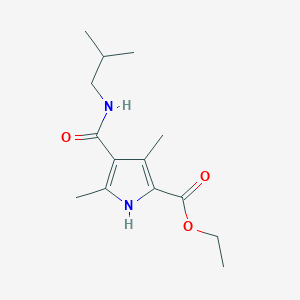
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (referred to as "compound X" in It is a piperidine derivative with a unique chemical structure that makes it a promising candidate for various research purposes. This paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for the use of compound X.
作用機序
The mechanism of action of compound X involves the inhibition of specific ion channels and receptors in the nervous system. It binds to the pore region of ion channels, preventing the influx of ions into the cell. This results in the inhibition of neurotransmitter release and the regulation of neuronal activity. In addition, compound X can also bind to specific receptors, inhibiting their activity and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have significant effects on the biochemical and physiological processes in the nervous system. It can inhibit the release of neurotransmitters such as glutamate and GABA, leading to the regulation of neuronal activity. In addition, compound X has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. These effects make it a promising candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
The advantages of using compound X in lab experiments include its unique chemical structure, which allows for specific targeting of ion channels and receptors. It also has high potency and selectivity, making it a useful tool for investigating the function of specific proteins in the nervous system. However, the limitations of using compound X include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several potential future directions for the use of compound X in scientific research. One possible direction is the investigation of its effects on specific ion channels and receptors in the nervous system. Another direction is the study of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In addition, compound X could be used to develop new drugs with improved potency and selectivity for specific targets in the nervous system.
合成法
Compound X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of tert-butyl acrylate, 2-cyanobenzenethiol, and 4-piperidone hydrochloride in the presence of a base catalyst. The resulting product is then reacted with propargyl bromide to form compound X. The synthesis process can be optimized to obtain high yields of compound X with purity suitable for scientific research.
科学的研究の応用
Compound X has potential applications in various scientific research fields. It can be used as a chemical tool for studying the function of ion channels in the nervous system. It can also be used to investigate the role of specific receptors in the regulation of neurotransmitter release. In addition, compound X has potential applications in the study of cancer biology, where it can be used to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-8-21-9-6-13(7-10-21)17(22)20-14-11-16(18(2,3)4)23-15(14)12-19/h1,11,13H,6-10H2,2-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICWXAFBPSXOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C#N)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)
![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2363287.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)


![3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2363296.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)